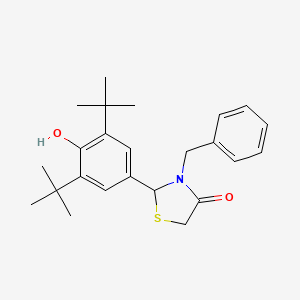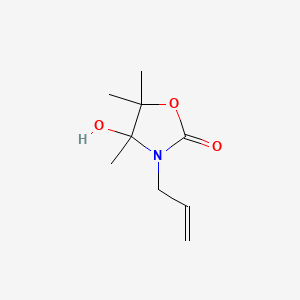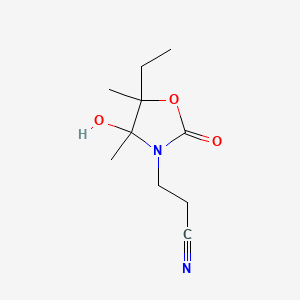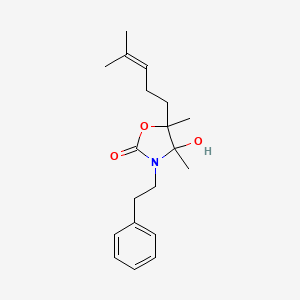
3-benzyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one
Übersicht
Beschreibung
3-benzyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one, also known as DMTBTH, is a thiazolidinone derivative that has been extensively studied for its potential applications in various fields of science. The compound has been synthesized using various methods and has been found to exhibit promising biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of 3-benzyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by scavenging free radicals, inhibiting enzymes involved in inflammation, and inducing apoptosis in cancer cells. The compound has also been found to interact with metal ions, which may contribute to its activity as a corrosion inhibitor and fluorescence probe.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. The compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. In addition, this compound has been found to scavenge free radicals and protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-benzyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological and pharmacological activities. However, the compound has some limitations as well. It is not water-soluble, which can make it difficult to use in aqueous systems. In addition, the compound has not been extensively studied in vivo, which limits its potential applications in medicine.
Zukünftige Richtungen
There are several future directions for research on 3-benzyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one. In the field of medicine, further studies are needed to determine the compound's potential as an anticancer agent and its safety profile in vivo. In the field of material science, studies are needed to optimize the compound's corrosion inhibition properties and to explore its potential as a coating material. In the field of analytical chemistry, studies are needed to develop new fluorescence probes based on this compound and to explore its potential for detecting other metal ions.
Wissenschaftliche Forschungsanwendungen
3-benzyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one has been studied for its potential applications in various fields of science. In the field of medicine, it has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. In the field of material science, it has been used as a corrosion inhibitor for various metals. In the field of analytical chemistry, it has been used as a fluorescence probe for the detection of trace amounts of copper ions.
Eigenschaften
IUPAC Name |
3-benzyl-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO2S/c1-23(2,3)18-12-17(13-19(21(18)27)24(4,5)6)22-25(20(26)15-28-22)14-16-10-8-7-9-11-16/h7-13,22,27H,14-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGMLUWOEDCNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2N(C(=O)CS2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4290004.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dinitro-2-[(4-phenoxyphenyl)amino]benzamide](/img/structure/B4290025.png)
![N-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B4290038.png)
![5-(3-methoxyphenyl)-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4290040.png)
![2-amino-4-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4290046.png)
![N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B4290065.png)


![1,3-dimethyl-6-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B4290079.png)
![6-(4-bromobenzylidene)-1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B4290092.png)
![5-[5-bromo-4-(diethylamino)-2-methoxybenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4290106.png)

![2-[2-(2,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B4290116.png)
